molecular formula C10H14N2O3 B2387866 tert-butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1909316-95-5

tert-butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2387866
CAS No.: 1909316-95-5
M. Wt: 210.233
InChI Key: VOPWESSRZBFBHO-UHFFFAOYSA-N
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Description

tert-Butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate: is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a methyl group attached to the pyrazole ring

Safety and Hazards

The safety information for tert-butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate includes several hazard statements such as H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent such as DMF and POCl3.

    Esterification: The carboxylate group can be esterified using tert-butyl alcohol and an acid catalyst to form the tert-butyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methyl group on the pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed:

    Oxidation: Formation of tert-butyl 5-carboxy-1-methyl-1H-pyrazole-4-carboxylate.

    Reduction: Formation of tert-butyl 5-hydroxymethyl-1-methyl-1H-pyrazole-4-carboxylate.

    Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Used in the development of probes for studying biological processes.

Medicine:

    Drug Development: Potential use in the development of new pharmaceuticals due to its bioactive properties.

Industry:

    Material Science: Used in the synthesis of materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary depending on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

  • tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
  • tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Comparison:

  • Structural Differences: While similar in having a tert-butyl ester and formyl group, the position of these groups on the pyrazole ring can significantly affect the compound’s reactivity and biological activity.
  • Unique Properties: tert-Butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is unique in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 5-formyl-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)7-5-11-12(4)8(7)6-13/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPWESSRZBFBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N(N=C1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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